3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a unique combination of indole, pyrrolidine, and thiazolidine-2,4-dione moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that indole derivatives can interact with their targets in various ways, leading to a range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
The broad range of biological activities associated with indole derivatives suggests that this compound could have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione are largely determined by its indole nucleus . Indole derivatives are known to interact with multiple receptors, which makes them valuable for the development of new therapeutic agents
Cellular Effects
Preliminary studies suggest that indole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Pyrrolidine Formation: The acetylated indole is reacted with pyrrolidine under basic conditions to form the pyrrolidine derivative.
Thiazolidine-2,4-dione Formation: The final step involves the reaction of the pyrrolidine derivative with thiazolidine-2,4-dione in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and pyrrolidine moieties.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted indole or pyrrolidine derivatives.
Scientific Research Applications
3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and pyrrolidine-3-carboxylic acid.
Thiazolidine-2,4-dione Derivatives: Compounds like pioglitazone and rosiglitazone.
Uniqueness
3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to its combination of three distinct moieties, which may confer a unique set of biological activities and chemical properties .
Properties
IUPAC Name |
3-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-15(7-11-8-18-14-4-2-1-3-13(11)14)19-6-5-12(9-19)20-16(22)10-24-17(20)23/h1-4,8,12,18H,5-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPPNIJQOTZRHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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